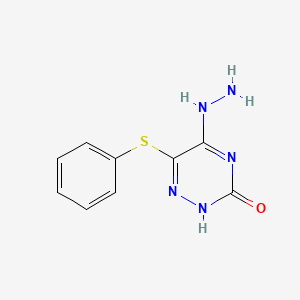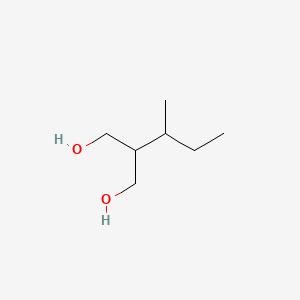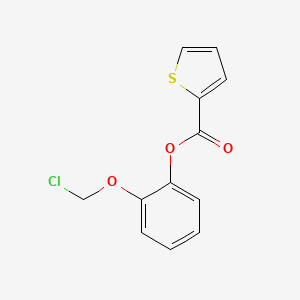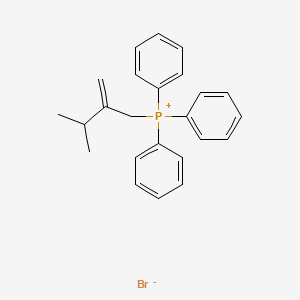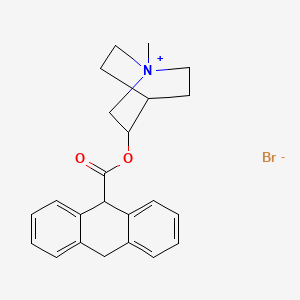
Benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo-: is a complex organic compound characterized by the presence of multiple iodine atoms and a carboxylic acid functional group. This compound is notable for its unique structure, which includes a benzene ring substituted with iodine atoms and a carboxymethylamino carbonyl group. Its chemical formula is C10H6I4N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo- typically involves multiple steps:
Iodination of Benzoic Acid: The initial step involves the iodination of benzoic acid to introduce iodine atoms at the 2, 3, 5, and 6 positions. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Introduction of Carboxymethylamino Group: The next step involves the introduction of the carboxymethylamino group. This can be done through a nucleophilic substitution reaction where a carboxymethylamine reacts with the iodinated benzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the iodine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its multiple iodine atoms make it a valuable intermediate in organic synthesis, particularly in the formation of radiolabeled compounds for imaging studies.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors. The presence of iodine atoms can enhance the binding affinity to certain biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential use in diagnostic imaging, particularly in thyroid studies due to the high iodine content.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but with a nitro group instead of iodine atoms.
4-(Methylamino)benzoic Acid: Contains a methylamino group instead of the carboxymethylamino group.
p-Chlorobenzoic Acid: Contains chlorine atoms instead of iodine.
Uniqueness
The uniqueness of benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo- lies in its multiple iodine substitutions, which impart distinct chemical and physical properties
Properties
CAS No. |
34737-13-8 |
|---|---|
Molecular Formula |
C10H5I4NO5 |
Molecular Weight |
726.77 g/mol |
IUPAC Name |
4-(carboxymethylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C10H5I4NO5/c11-5-3(9(18)15-1-2(16)17)6(12)8(14)4(7(5)13)10(19)20/h1H2,(H,15,18)(H,16,17)(H,19,20) |
InChI Key |
XNGADSKPACLTIY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


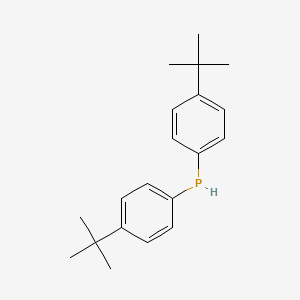

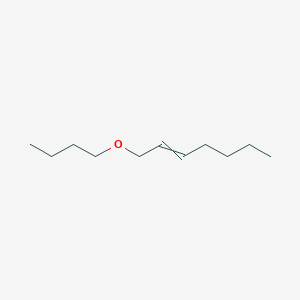

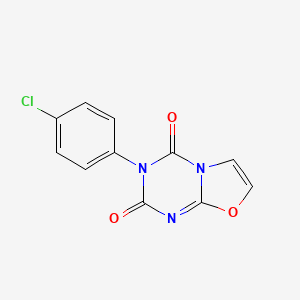
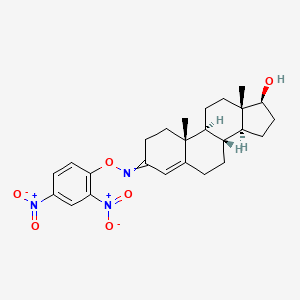
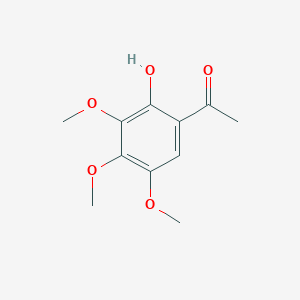
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
